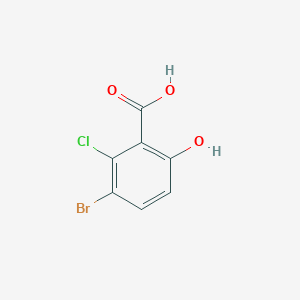

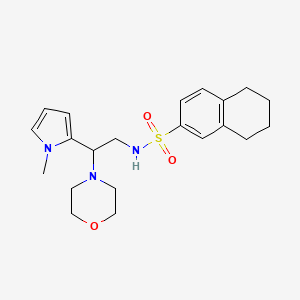

![molecular formula C24H25N7O2 B2758036 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 920376-64-3](/img/structure/B2758036.png)

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a triazolopyrimidine, piperazine, and a phenyl group. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in medicinal chemistry known for its versatility and potential biological activities. The phenyl group is a common structural motif in many organic compounds.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with the piperazine and phenyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazolopyrimidine core may participate in various reactions depending on the conditions . The piperazine and phenyl groups may also influence the compound’s reactivity.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications

Antimicrobial Activities

Research on structurally related triazole and pyrimidine derivatives has shown that these compounds possess significant antimicrobial activities. For example, a study on novel 1,2,4-triazole derivatives, including those with structures similar to the query compound, demonstrated good to moderate antimicrobial effectiveness against a range of microorganisms (Bektaş et al., 2007). This suggests that the query compound could potentially have applications in the development of new antimicrobial agents.

Synthesis of β-lactam Antibiotics

Another research avenue involves the synthesis of key intermediates for the production of β-lactam antibiotics. Although not directly linked to the query compound, related research has developed practical synthesis methods for such intermediates (Cainelli et al., 1998). This indicates a broader potential for the chemical structure in contributing to antibiotic synthesis.

Antagonist Activity

Compounds with triazolopyrimidine and piperazine components have shown antagonist activity against certain receptors. For instance, bicyclic 1,2,4-triazol-3(2H)-one derivatives, which share some structural similarities with the query compound, displayed potent 5-HT2 antagonist activity (Watanabe et al., 1992). This suggests possible applications in neurological research or therapy.

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown significant anti-inflammatory and analgesic activities. These findings highlight the potential use of complex heterocyclic compounds, like the one , in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Imaging of Cerebral Receptors

Synthesis and evaluation of triazolopyrimidine derivatives for PET imaging of cerebral receptors, such as adenosine A2A receptors, have been conducted. These studies provide insight into the potential of triazolopyrimidine-based compounds in neuroimaging and the diagnosis of neurological disorders (Zhou et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These targets are often involved in key biological processes, and their modulation can lead to various therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of certain cancer cell lines . This suggests that the compound may interact with its targets to disrupt cell growth and division.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis . These effects can lead to the inhibition of cancer cell growth and the induction of cell death.

Result of Action

They have shown to inhibit the growth of certain cancer cell lines and induce apoptosis .

Future Directions

Properties

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-3-33-20-10-8-19(9-11-20)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCZIEROPVUGIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

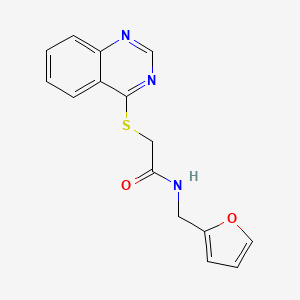

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2757956.png)

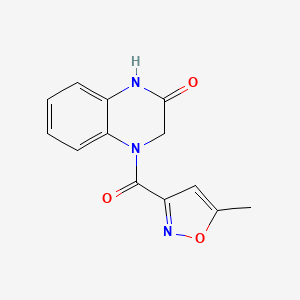

![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)

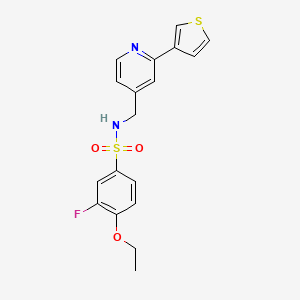

![3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea](/img/structure/B2757965.png)

![2,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2757966.png)

![1-(furan-2-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2757967.png)

![3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2757969.png)

![1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2757971.png)